Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate
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Description
“Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a substituent with the formula -C(CH3)3 . The compound also features a cyclopropyl group (a three-membered carbon ring), a pyridazine ring (a six-membered ring with two nitrogen atoms), and an azetidine ring (a four-membered ring with one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is often quite resistant to reactions, but the other functional groups in the molecule could potentially be involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-8-11(9-18)10-19-14(20)7-6-13(17-19)12-4-5-12/h6-7,11-12H,4-5,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFBDFZOIVLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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